4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide
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Overview
Description
4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves multiple steps, typically starting with the preparation of the piperazine ring. Common methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base like DBU to form protected piperazines.
Ugi reaction: A multicomponent reaction that combines an amine, an isocyanide, a carbonyl compound, and a carboxylic acid to form the piperazine core.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyridinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
- 4-Fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide
- N-(3-Acrylamido-4-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
Uniqueness
4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H22FN5O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H22FN5O2/c20-16-1-3-17(4-2-16)24-9-11-25(12-10-24)19(27)23-14-18(26)22-13-15-5-7-21-8-6-15/h1-8H,9-14H2,(H,22,26)(H,23,27) |
InChI Key |
FETOCYWGDDOYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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